molecular formula C16H16BrNOS B2421311 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396874-56-8

3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2421311
CAS RN: 1396874-56-8
M. Wt: 350.27
InChI Key: ZZBMTCRASSNNKD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide consists of a benzamide core with a bromine atom at the 3-position. Attached to the nitrogen atom of the amide group are a cyclopropyl group and a 2-(thiophen-2-yl)ethyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide are not well-documented. As a benzamide derivative, it likely has similar properties to other benzamides, which are typically solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds structurally related to 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide are often utilized in synthetic chemistry for the construction of complex molecules. For example, the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization highlights the utility of brominated and thiophene-containing compounds in forming heterocyclic structures under mild conditions (Wang et al., 2008). Similarly, radical addition of α-halo ester to homoallylic gallium or indium species leading to cyclopropane derivatives showcases the versatility of bromo-substituted compounds in radical chemistry (Usugi et al., 2002).

Biological Activities

While the direct biological activities of 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide were not mentioned, structurally similar compounds have been studied for their pharmacological potential. For instance, benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, indicating the potential of bromo-substituted benzamide derivatives in antimalarial drug development (Banerjee et al., 2011).

Structural Studies

Research on compounds with similar structures also extends to crystallography to understand their molecular configurations and interactions. The crystal structure of a compound comprising a thiophene unit and benzamide moiety reveals intricate details about molecular packing, hydrogen bonding, and π···π interactions, which are crucial for understanding the compound's reactivity and potential intermolecular interactions (Sharma et al., 2016).

properties

IUPAC Name

3-bromo-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c17-13-4-1-3-12(11-13)16(19)18(14-6-7-14)9-8-15-5-2-10-20-15/h1-5,10-11,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBMTCRASSNNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide

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